molecular formula C19H23ClN2O B10971639 1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea

1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea

Cat. No.: B10971639
M. Wt: 330.8 g/mol
InChI Key: QCIQQTHFKAAYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorinated aromatic ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea typically involves the reaction of 3-chloro-2-methylaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained between 0°C and 25°C to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be crucial in controlling urease-related pathologies, such as peptic ulcers and kidney stones .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}thiourea: Similar structure but contains a thiourea group instead of a urea group.

    1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1-(3-Chloro-2-methylphenyl)-3-{1-[4-(propan-2-yl)phenyl]ethyl}urea is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. Its ability to inhibit urease with high potency makes it a valuable compound for further research and potential therapeutic applications .

Properties

Molecular Formula

C19H23ClN2O

Molecular Weight

330.8 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[1-(4-propan-2-ylphenyl)ethyl]urea

InChI

InChI=1S/C19H23ClN2O/c1-12(2)15-8-10-16(11-9-15)14(4)21-19(23)22-18-7-5-6-17(20)13(18)3/h5-12,14H,1-4H3,(H2,21,22,23)

InChI Key

QCIQQTHFKAAYSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC(C)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.